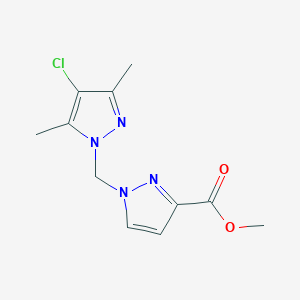
3,3-Diethoxypropyl 2-methylprop-2-enoate
概要
説明
3,3-Diethoxypropyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 3,3-diethoxypropyl ester . This compound is a methacrylate monomer, which means it contains a methacrylate group that can undergo polymerization reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylpropenoic acid with 3,3-diethoxypropanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction mixture is often subjected to distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: 3,3-Diethoxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(3,3-diethoxypropyl methacrylate) (PDEPMA) under the influence of radical initiators.
Hydrolysis: The acetal groups in the compound can hydrolyze in acidic conditions to form aldehyde groups.
Common Reagents and Conditions:
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions, such as dilute hydrochloric acid, are used to hydrolyze the acetal groups.
Major Products Formed:
Polymerization: The major product is poly(3,3-diethoxypropyl methacrylate) (PDEPMA).
Hydrolysis: The major product is the corresponding aldehyde.
科学的研究の応用
Chemistry: 3,3-Diethoxypropyl 2-methylprop-2-enoate is used as a monomer in the synthesis of pH-responsive polymers . These polymers are valuable in various applications due to their ability to undergo controlled deprotection reactions .
Biology and Medicine: The pH-responsive polymers derived from this compound are used in biomedical applications such as drug delivery systems and surface patterning for sensors . The ability to form aldehyde groups upon hydrolysis allows for further chemical conjugation with biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings . Its unique properties make it suitable for applications requiring controlled release and responsive behavior .
作用機序
The mechanism of action of 3,3-Diethoxypropyl 2-methylprop-2-enoate primarily involves its polymerization and hydrolysis reactions . The acetal groups in the compound hydrolyze under acidic conditions to form aldehyde groups, which can then react with other molecules . This property is exploited in the synthesis of pH-responsive polymers that can undergo controlled deprotection reactions .
類似化合物との比較
2-Hydroxyethyl methacrylate (HEMA): Used in the synthesis of hydrogels and contact lenses.
Hexyl methacrylate: Used in the production of flexible and durable polymers.
Methyl methacrylate (MMA): Widely used in the production of acrylic plastics.
Uniqueness: 3,3-Diethoxypropyl 2-methylprop-2-enoate is unique due to its acetal groups, which provide pH-responsive behavior and the ability to form aldehyde groups upon hydrolysis . This makes it particularly valuable in applications requiring controlled release and chemical conjugation .
特性
IUPAC Name |
3,3-diethoxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARKAXEDHCHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC(=O)C(=C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625507 | |
| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95984-01-3 | |
| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine](/img/structure/B3334508.png)






![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)
ruthenium(II) chloride](/img/structure/B3334563.png)




![methyl 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334618.png)
